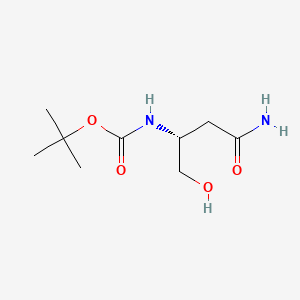

N-Boc-D-asparaginol

Description

Significance of Chiral D-Amino Alcohols as Synthetic Precursors

Chiral amino alcohols are a fundamentally important class of molecules in asymmetric synthesis. wikipedia.org They serve as versatile intermediates, chiral auxiliaries, and structural motifs in a vast array of biologically active compounds and pharmaceuticals. cdnsciencepub.comdiva-portal.org The presence of both an amino and a hydroxyl group provides two reactive handles for synthetic elaboration, while the inherent chirality, derived from the amino acid pool, offers a straightforward entry into enantiomerically pure products.

While L-amino acids and their corresponding amino alcohols are more common, D-amino acids and their derivatives have garnered increasing attention. Initially discovered in the mid-20th century in insects and mollusks, D-amino acids are now known to be present in bacteria and various mammalian tissues, where they play physiological roles. wikipedia.org For instance, D-serine acts as a neurotransmitter in the brain. wikipedia.org In synthesis, D-amino alcohols provide access to the opposite enantiomers of target molecules, which is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological activities. They are essential building blocks for creating certain antibiotics, peptide-based therapeutics, and other complex natural products. wikipedia.org The synthesis of these chiral D-amino alcohols often begins with the corresponding D-amino acid, which is then chemically modified. acs.org

Strategic Role of N-Boc Protection in Amine and Amino Alcohol Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. organic-chemistry.org Its strategic importance lies in its ability to mask the nucleophilicity and basicity of the amino group, thereby preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. acs.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com

The key advantages of the Boc group are its stability under a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation, and its facile removal under mild acidic conditions. organic-chemistry.orgmdpi.com Acids such as trifluoroacetic acid (TFA) or hydrochloric acid are commonly used to cleave the Boc group, regenerating the free amine. acs.org This orthogonality to other protecting groups makes it a cornerstone of complex synthetic strategies, especially in peptide synthesis and natural product synthesis. organic-chemistry.org

In the context of amino alcohols like N-Boc-D-asparaginol, the Boc group is particularly crucial. It allows chemists to perform reactions selectively at the hydroxyl or amide functionalities without interference from the highly reactive amine. For example, the hydroxyl group can be oxidized or converted into a leaving group while the Boc-protected amine remains intact. This selective reactivity is essential for building complex molecular architectures step-by-step.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKHNZSBNGBQL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc D Asparaginol

Stereoselective Synthesis from Chiral Pool Precursors

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For N-Boc-D-asparaginol, the most logical and common chiral precursor is D-aspartic acid. This approach leverages the inherent stereochemistry of the starting material to dictate the configuration of the final product, obviating the need for a resolution step or an asymmetric catalyst.

The synthesis typically begins with the protection of the amino group of D-aspartic acid. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions. organic-chemistry.orgpeptide.com The reaction involves treating D-aspartic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. orgsyn.org

Once the N-Boc-D-aspartic acid is formed, the subsequent key step is the selective reduction of the α-carboxylic acid group to a primary alcohol. The β-carboxylic acid is often protected as an ester (e.g., a benzyl (B1604629) or tert-butyl ester) to prevent its reduction. A common method involves activating the α-carboxylic acid, for instance, by converting it to a mixed anhydride (B1165640) or an active ester, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). A more direct and efficient approach is the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS), which can selectively reduce carboxylic acids in the presence of esters and other functional groups.

A representative synthetic sequence starting from D-aspartic acid is outlined below:

Protection of the β-carboxyl group: D-aspartic acid is converted to its β-tert-butyl ester.

N-protection: The amino group is protected with a Boc group using (Boc)₂O to yield N-Boc-D-aspartic acid β-tert-butyl ester.

Selective Reduction: The free α-carboxylic acid is reduced to the corresponding alcohol. For example, conversion to a mixed anhydride with isobutyl chloroformate followed by reduction with NaBH₄ yields N-Boc-D-asparaginol β-tert-butyl ester.

Side-chain conversion: The β-tert-butyl ester is converted to the primary amide (asparagine side chain). This can be achieved through hydrolysis of the ester followed by amidation.

Final Product: Alternatively, starting with N-Boc-D-asparagine allows for direct reduction of the carboxylic acid to furnish N-Boc-D-asparaginol.

Asymmetric Catalytic Routes to D-Asparaginol Derivatives

Asymmetric catalysis offers an alternative to chiral pool synthesis, creating the desired stereocenter through the use of a chiral catalyst. These methods are often highly efficient, requiring only small amounts of the chiral catalyst to produce large quantities of the enantiomerically enriched product.

Enantioselective Reduction Strategies for N-Boc-D-asparagine Derivatives

This approach starts with an N-protected amino acid, such as N-Boc-D-asparagine, and focuses on the stereochemically controlled reduction of the carboxylic acid to an alcohol. While N-Boc-D-asparagine already possesses the desired stereocenter, the challenge lies in performing the reduction without causing epimerization at the α-carbon, which can be labile. rsc.org

One-pot procedures have been developed for the conversion of N-protected amino acids to their corresponding amino alcohols. A common method involves the activation of the carboxylic acid with agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by in-situ reduction with a powerful reducing agent such as diisobutylaluminium hydride (DIBAL-H). rsc.org This method has been shown to be effective for a range of proteinogenic amino acids with Boc, Cbz, and Fmoc protecting groups, yielding the desired amino alcohols with high stereointegrity. rsc.org

| Starting Material | Activating Agent | Reducing Agent | Product | Yield | Stereointegrity |

| N-Boc-Valine | CDI | DIBAL-H | N-Boc-Valinol | High | Complete |

| N-Boc-Phenylalanine | CDI | DIBAL-H | N-Boc-Phenylalaninol | High | Complete |

| This table demonstrates the general applicability of the CDI/DIBAL-H reduction method to N-Boc-amino acids, a strategy directly applicable to N-Boc-D-asparagine. |

Another powerful technique is catalytic asymmetric transfer hydrogenation. While more commonly used for the reduction of ketones and imines, variations of this method can be applied to activated carboxylic acid derivatives. organic-chemistry.org

Catalytic Asymmetric Hydroxylation or Aminohydroxylation Approaches

Catalytic asymmetric aminohydroxylation and dihydroxylation are powerful methods for installing vicinal amino and hydroxyl groups across a double bond with high stereocontrol. The Sharpless Asymmetric Aminohydroxylation (SAA) and Sharpless Asymmetric Dihydroxylation (SAD) are landmark reactions in this category. organic-chemistry.orglibretexts.orgwikipedia.org

The SAA allows for the direct, syn-selective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.orglibretexts.org The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). nih.gov The choice of ligand dictates which face of the alkene is attacked, thereby controlling the absolute stereochemistry of the newly formed chiral centers. The nitrogen source is typically a chloramine (B81541) salt, such as chloramine-T. libretexts.org

To synthesize D-asparaginol derivatives using this method, a suitable alkene precursor would be required, such as an α,β-unsaturated ester. The SAA reaction on such a substrate would install the α-amino and β-hydroxyl groups simultaneously. However, for N-Boc-D-asparaginol, the target molecule has a β-amino alcohol structure. Therefore, a more relevant approach would be the asymmetric dihydroxylation of a vinylglycine derivative, followed by functional group manipulations.

The Sharpless Asymmetric Dihydroxylation (SAD) converts alkenes to vicinal diols with high enantioselectivity. wikipedia.org Using a suitable vinylglycine precursor, one could introduce the two hydroxyl groups, which could then be further manipulated to achieve the asparaginol (B3061057) structure.

| Reaction | Catalyst System | Ligand Example | Transformation | Key Feature |

| Sharpless Asymmetric Aminohydroxylation (SAA) | OsO₄, N-haloamide salt | (DHQ)₂PHAL | Alkene → 1,2-Amino Alcohol | syn-selective aminohydroxylation. organic-chemistry.orglibretexts.org |

| Sharpless Asymmetric Dihydroxylation (SAD) | OsO₄, K₃Fe(CN)₆ | (DHQD)₂PHAL | Alkene → 1,2-Diol | Enantioselective syn-dihydroxylation. wikipedia.org |

| This table summarizes the key features of the Sharpless reactions relevant to the synthesis of chiral amino alcohols. |

Enzymatic and Biocatalytic Pathways for N-Boc-D-asparaginol Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. eolss.netrsc.org Enzymes, used either as isolated proteins or within whole-cell systems, can catalyze a wide range of transformations with exceptional chemo-, regio-, and stereoselectivity. nih.govresearchgate.net

For the production of N-Boc-D-asparaginol, several enzymatic strategies can be envisioned. One of the most promising is the use of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) for the asymmetric reduction of a corresponding α-amino ketone precursor. This approach, however, is less direct for amino alcohol synthesis from amino acids.

A more direct route involves the use of enzymes that can act on N-protected amino acids or their esters. For instance, lipases and proteases have been shown to catalyze the synthesis of amino acid-sugar alcohol conjugates in organic media. researchgate.net While this specific reaction produces esters, the broad substrate tolerance of these enzymes suggests their potential application in other transformations. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of asparaginol derivatives.

Furthermore, the synthesis of D-amino acids themselves can be achieved through enzymatic processes. D-aspartate can be synthesized from L-aspartate by the enzyme D-aspartate racemase. nih.gov This enzymatically produced D-aspartate could then serve as the starting material in a chemo-enzymatic pathway, where the initial chiral building block is sourced biologically and subsequent transformations (e.g., Boc-protection and reduction) are performed chemically.

The development of "designer enzymes" through directed evolution and protein engineering is rapidly expanding the scope of biocatalysis. frontiersin.orgnih.gov It is conceivable that an enzyme could be engineered to directly reduce the carboxylic acid of N-Boc-D-asparagine to the alcohol, providing a highly efficient and direct route to N-Boc-D-asparaginol.

Optimization of Reaction Conditions for Industrial Scalability

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and efficiency. researchgate.net For the synthesis of N-Boc-D-asparaginol, several factors must be considered.

Solvent Choice: The choice of solvent is critical. For Boc-protection, aqueous organic solvent mixtures are common. orgsyn.org For reduction steps, anhydrous ethereal solvents like THF are often used. On a large scale, factors like solvent toxicity, cost, and ease of recovery become paramount. The use of greener solvents or even solvent-free conditions is an active area of research. nih.gov

Reagent Stoichiometry and Catalyst Loading: Minimizing the use of expensive or hazardous reagents is a key goal. In catalytic routes, reducing the catalyst loading (e.g., the osmium catalyst in SAA) without compromising yield or selectivity is crucial for cost-effectiveness. The Sharpless dihydroxylation, for example, uses a catalytic cycle with a co-oxidant to regenerate the active osmium species, dramatically reducing the amount of toxic and expensive osmium tetroxide needed. wikipedia.org

Temperature and Reaction Time: Reactions are ideally run at or near ambient temperature to reduce energy consumption. Reaction times should be minimized to maximize reactor throughput. Continuous flow chemistry is an emerging technology that can offer precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity in shorter times compared to batch processing. nih.gov

Workup and Purification: Simplifying purification procedures is essential for large-scale synthesis. Crystallization is a highly desirable method for purification as it is often more scalable and cost-effective than chromatography. Developing a synthetic route where the final product can be isolated by simple filtration and washing significantly improves the industrial feasibility.

| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Example Optimization for N-Boc-D-asparaginol |

| Catalyst | High enantioselectivity and yield. | Low catalyst loading, high turnover number, recyclability. rsc.org | Using a catalytic cycle in Sharpless reactions to minimize osmium use. wikipedia.org |

| Solvents | Optimal reactivity and solubility. | Low toxicity, low cost, ease of recycling, process safety. | Exploring green solvents or continuous flow processes. nih.gov |

| Temperature | Convenient laboratory conditions (e.g., -78°C to reflux). | Ambient temperature operation to minimize energy costs. | Optimizing catalyst and reagents to allow for room temperature reactions. |

| Purification | Chromatography is common. | Crystallization, extraction, distillation. | Designing the final step to yield a crystalline solid. |

By systematically addressing these factors, the advanced synthetic methodologies for N-Boc-D-asparaginol can be rendered not only scientifically elegant but also commercially viable for large-scale production.

Chemical Transformations and Reactivity Profiles of N Boc D Asparaginol

Mechanistic Investigations of N-Boc Deprotection in D-Amino Alcohol Systems

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.orgnih.gov The deprotection of N-Boc-D-asparaginol, a D-amino alcohol derivative, involves specific mechanistic pathways that are influenced by reaction conditions and the substrate's stereochemistry.

The acid-catalyzed cleavage of the N-Boc group generally proceeds through a mechanism involving the formation of a tert-butyl cation and carbon dioxide. mcours.net Kinetic studies on the deprotection of Boc-protected amines have revealed a second-order dependence on the concentration of hydrochloric acid (HCl). nih.gov This suggests a general acid-catalyzed mechanism where a reversibly formed ion-molecule pair, resulting from the fragmentation of the protonated tert-butyl carbamate (B1207046), undergoes separation. nih.gov

For N-Boc-D-asparaginol, the stereocenter at the α-carbon introduces the possibility of epimerization during deprotection. However, studies on similar systems, such as N-Boc-prolinol, have shown that deprotection can proceed with complete retention of stereochemistry under appropriate conditions. nih.gov The preservation of stereochemical integrity is a critical consideration in the synthesis of chiral molecules. For instance, the deprotection of N-Boc amino esters has been shown to maintain the stereochemistry of the starting material. mcours.net The reaction conditions, including the choice of acid and solvent, play a crucial role in minimizing side reactions and preserving the desired stereoisomer. For example, while the oxidation of N-Boc-valinol led to significant epimerization, this was attributed to the presence of a strong base in the reaction mixture. nih.gov

While traditional methods for N-Boc deprotection often rely on strong acids like trifluoroacetic acid (TFA), recent research has focused on developing milder and more selective reagents. nih.govrsc.org These novel methods aim to improve functional group tolerance and avoid harsh reaction conditions. nih.govrsc.org

One such mild method involves the use of oxalyl chloride in methanol (B129727) at room temperature. nih.govrsc.orgrsc.orgrsc.org This system has been shown to effectively deprotect a wide range of N-Boc protected amines, including those with sensitive functional groups. nih.govrsc.org The proposed mechanism involves more than just the in situ generation of HCl, suggesting a broader electrophilic role for oxalyl chloride. rsc.org

Another approach utilizes fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP), for the thermolytic deprotection of N-Boc compounds. researchgate.net These solvents can facilitate the cleavage of the Boc group, with the process being significantly accelerated under microwave-assisted conditions. researchgate.net

The use of Lewis acids, such as bismuth(III) trichloride (B1173362) in a mixture of acetonitrile (B52724) and water, has also been reported for the selective deprotection of the N-Boc group in the presence of other acid-labile functionalities like tert-butyl esters. researchgate.net Solid acid catalysts, like H-BEA zeolite, have been employed for the continuous flow N-Boc deprotection of amines, offering high yields and short residence times. rsc.org

Interactive Data Table: Comparison of N-Boc Deprotection Methods

| Reagent/Methodology | Conditions | Substrate Scope | Key Advantages |

| Oxalyl chloride/Methanol | Room temperature, 1-4 h | Aliphatic, aromatic, heterocyclic amines | Mild conditions, good functional group tolerance nih.govrsc.org |

| Fluorinated Alcohols (TFE, HFIP) | Thermolytic, microwave-assisted | Alkyl, aryl, heteroaromatic N-Boc amines | Practical, high-yielding, rapid with microwave researchgate.net |

| Bismuth(III) trichloride | Acetonitrile/water, 55°C | N-Boc amino acids and peptides | Selective for N-Boc over tert-butyl esters researchgate.net |

| H-BEA Zeolite | Continuous flow, THF, 140°C | Aromatic and aliphatic amines | High throughput, efficient for continuous processes rsc.org |

Acid-Catalyzed Deprotection Kinetics and Stereochemical Implications

Derivatization Reactions at the Primary Alcohol Moiety

The primary alcohol in N-Boc-D-asparaginol provides a versatile handle for further chemical modifications, including esterification, etherification, and oxidation.

Esterification of the primary alcohol can be achieved through various methods. A common approach for N-Boc protected amino acids is the Steglich esterification, which utilizes a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govorgsyn.org This method allows for the formation of esters under mild conditions. orgsyn.org Other peptide coupling reagents such as COMU and TBTU can also be employed. researchgate.net

Alternatively, esterification can be performed using an alkyl halide with potassium carbonate in a suitable solvent like acetonitrile. researchgate.net For the synthesis of methyl esters, diazomethane (B1218177) or TMS-diazomethane are effective reagents. researchgate.net

Etherification of the alcohol can provide a more stable protecting group. While specific examples for N-Boc-D-asparaginol are not prevalent in the searched literature, general methods for alcohol etherification, such as the Williamson ether synthesis, could be applicable, provided the base used is compatible with the N-Boc protecting group.

The primary alcohol of N-Boc-D-asparaginol can be oxidized to the corresponding aldehyde or carboxylic acid. libretexts.org Achieving chemoselectivity is paramount to avoid over-oxidation or reaction with the amide side chain.

Catalytic systems like copper/TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) have been shown to be effective for the aerobic oxidation of primary alcohols to aldehydes. nih.govnih.gov These reactions often exhibit high chemoselectivity and can be performed under mild, ambient conditions. nih.govnih.gov For instance, the oxidation of N-Boc-prolinol to N-Boc-prolinal was achieved with complete retention of stereochemistry. nih.gov However, in some cases, such as with N-Boc-valinol, epimerization at the adjacent stereocenter has been observed, highlighting the sensitivity of these reactions to the substrate and conditions. nih.gov

For the direct oxidation of primary alcohols to carboxylic acids, reagents like tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) can be used. organic-chemistry.org These conditions have been shown to be compatible with Boc-protected amines. organic-chemistry.org

Interactive Data Table: Oxidation of N-Boc Protected Amino Alcohols

| Oxidizing System | Product | Key Features |

| Cu/TEMPO (aerobic) | Aldehyde | Mild conditions, high chemoselectivity, compatible with Boc group nih.govnih.gov |

| TPAP/NMO | Carboxylic Acid | Direct conversion, compatible with Boc-protected amines organic-chemistry.org |

Esterification and Etherification for Protecting Group Manipulation

Reactions Involving the Amide Side Chain of Asparaginol (B3061057)

The primary amide of the asparaginol side chain can undergo various chemical transformations. Deamidation, the hydrolysis of the amide to a carboxylic acid, can occur under certain conditions. In the gas phase, protonated asparagine-containing dipeptides have been shown to lose ammonia (B1221849) through intramolecular cyclization, forming succinimide (B58015) or lactone structures. nih.gov

In solution-phase peptide synthesis, the asparagine side chain is known to be susceptible to aspartimide formation, particularly under basic or acidic conditions. iris-biotech.de This side reaction can lead to a mixture of α- and β-peptides and racemization. iris-biotech.de To mitigate this, the amide nitrogen can be protected, for instance, with a trityl (Trt) group. medchemexpress.com

The amide can also be involved in other reactions. For example, hydroxylation of the β-carbon of the asparagine side chain has been achieved using enzymes. mdpi.com While direct chemical modification of the unprotected amide in N-Boc-D-asparaginol is less common without affecting other functional groups, its reactivity remains an important consideration in synthetic design.

N Boc D Asparaginol As a Versatile Chiral Building Block

Applications in Asymmetric Synthesis

The inherent chirality of N-Boc-D-asparaginol makes it an excellent starting material for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. This control over stereochemistry is crucial in the development of pharmaceuticals and other biologically active compounds.

Chiral ligands are instrumental in transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. sigmaaldrich.comrsc.org N-Boc-D-asparaginol serves as a versatile scaffold for the synthesis of such ligands. For instance, the amino alcohol functionality of N-Boc-D-asparaginol can be readily converted into various ligand classes, including β-aminophosphine derivatives. rsc.org

The synthesis of these ligands often involves a few key steps starting from N-Boc-D-asparaginol. The hydroxyl group can be transformed into a leaving group, such as a tosylate, which is then displaced by a phosphide (B1233454) source like potassium diphenylphosphide to introduce the phosphine (B1218219) moiety. rsc.org Subsequent deprotection of the Boc group yields the final β-aminophosphine ligand. rsc.org These ligands have shown effectiveness in various metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org

A variety of chiral ligands can be synthesized from amino acids and their derivatives, which are then used in metal-catalyzed reactions. mdpi.com For example, N-Boc protected amino acids have been used to create ligands for Ru-catalyzed enantioselective reductions and Pd-catalyzed C-H functionalization. mdpi.com The modular nature of N-Boc-D-asparaginol allows for the systematic modification of the ligand structure to fine-tune its steric and electronic properties for optimal performance in specific catalytic transformations.

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Amino Acid-Derived Ligands

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru-complex with N-Boc-phenylalanine derived ligand | Ketone Reduction | Acetophenone | 1-Phenylethanol | >90% | mdpi.com |

| Pd-catalyst with mono-N-protected amino acid (MPAA) ligand | C-H Functionalization | Various | Arylated products | High | mdpi.com |

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. tcichemicals.com Chiral molecules derived from N-Boc-D-asparaginol can function as effective organocatalysts. The presence of both a hydrogen-bond-donating group (the amide) and a Lewis basic site (the protected amine) allows for the activation of substrates through multiple non-covalent interactions.

For example, prolinamide derivatives, which share structural similarities with N-Boc-D-asparaginol derivatives, have been successfully employed in asymmetric Michael additions and aldol (B89426) reactions. unibo.itmdpi.com The synthesis of organocatalysts from N-Boc-D-asparaginol can involve coupling the amino alcohol with other chiral molecules to create bifunctional catalysts. These catalysts can effectively control the stereochemical outcome of reactions by forming well-organized transition states with the reactants. The development of organocatalysts derived from readily available chiral sources like N-Boc-D-asparaginol contributes to the advancement of more sustainable and environmentally friendly synthetic methodologies. tcichemicals.comorganic-chemistry.org

Design and Synthesis of N-Boc-D-asparaginol-Derived Chiral Ligands for Transition Metal Catalysis

Incorporation into Complex Molecular Architectures via Multi-Step Syntheses

The construction of complex molecules, such as natural products and pharmaceuticals, often requires a multi-step synthetic approach where simpler building blocks are assembled in a controlled manner. solubilityofthings.comyoutube.com N-Boc-D-asparaginol, with its multiple functional groups and defined stereochemistry, is an ideal building block for such endeavors.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial in multi-step synthesis. genscript.com It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amine for further transformations. genscript.comorganic-chemistry.org This orthogonality is a key principle in protecting group strategies, enabling chemists to perform reactions on other parts of the molecule without affecting the protected amine. solubilityofthings.com

For instance, the primary alcohol of N-Boc-D-asparaginol can be oxidized to an aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, or reductive aminations. nih.govresearchgate.net The resulting product, still containing the protected amine and the original chiral center, can then be further elaborated by deprotecting the amine and introducing new functionalities. This stepwise approach allows for the precise construction of complex molecular frameworks with multiple stereocenters.

Utility in Peptide Chemistry and Peptidomimetic Design

Peptides and their mimics (peptidomimetics) are of significant interest in medicinal chemistry due to their high biological activity and specificity. nih.govresearchgate.net N-Boc-D-asparaginol and its derivatives play a valuable role in this area.

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that allows for the efficient assembly of peptides. nih.govpeptide.com While the standard Fmoc/tBu strategy is more common today, the Boc/Bzl strategy remains valuable for certain applications. peptide.comiris-biotech.de N-Boc-D-asparaginol can be incorporated into peptide sequences to introduce non-natural structural motifs.

The synthesis of modified peptides can involve the use of N-Boc protected amino acid derivatives as building blocks. nih.gov For example, N-Boc-D-asparaginol can be used to create dipeptide building blocks that are then used in the solid-phase synthesis of larger peptides. nih.gov The presence of the N-Boc group allows for controlled, stepwise addition of amino acids to the growing peptide chain. genscript.com Furthermore, the side chain of asparaginol (B3061057) can be modified to introduce labels, cross-linkers, or other functionalities into the peptide.

A major limitation of natural peptides as therapeutic agents is their poor metabolic stability and conformational flexibility. nih.gov Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide while having improved properties. nih.govnih.gov N-Boc-D-asparaginol can serve as a scaffold to create constrained peptidomimetics, where the conformational freedom of the molecule is restricted to favor a bioactive conformation.

One approach is to incorporate the N-Boc-D-asparaginol unit into a cyclic or bicyclic system. For example, intramolecular reactions can be used to form ring structures that lock the backbone into a specific geometry, such as a β-turn mimic. nih.gov The synthesis of such constrained scaffolds often begins with N-Boc-D-asparaginol, which is then elaborated through a series of reactions to build the desired cyclic architecture. These conformationally constrained peptidomimetics can exhibit enhanced biological activity and stability compared to their linear peptide counterparts. rsc.orgfrontiersin.org

Preparation of Modified Peptides and Oligomers

Development of Pharmaceutical Intermediates and Advanced Fine Chemicals

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where chiral intermediates are essential for building the final molecular architecture. evonik.comscirea.org N-Boc-D-asparaginol serves as an important precursor in this context. The term "fine chemicals" refers to pure, single substances produced in limited quantities through complex chemical processes, a category that includes many pharmaceutical intermediates. mdpi.com

The utility of N-Boc-D-asparaginol stems from its bifunctional nature. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, while the Boc-protected amine group provides stability during these transformations and can be deprotected at a later stage to allow for further reactions, such as amide bond formation. organic-chemistry.org This versatility makes it a key component in the synthesis of more complex molecules used in drug discovery. evonik.com

Amino acid derivatives are crucial for developing a wide array of drugs targeting conditions like cancer, autoimmune diseases, and cardiovascular diseases. evonik.com The protected nature of N-Boc-D-asparaginol allows it to be incorporated into synthetic pathways for creating these advanced chemical entities.

| Functional Group | Reaction Type | Resulting Intermediate Type | Potential Application |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Oxidation | Chiral Aldehyde or Carboxylic Acid | Precursor for heterocycle synthesis, peptide coupling |

| Primary Alcohol (-CH₂OH) | Mesylation/Tosylation followed by Nucleophilic Substitution | Introduction of new functional groups (e.g., azide (B81097), cyanide) | Synthesis of diamino compounds, non-natural amino acids |

| Boc-protected Amine (-NHBoc) | Deprotection (Acidic Conditions) | Primary Amine | Peptide bond formation, Amidation |

The data in this table is based on established chemical principles for functional group transformations.

Asymmetric Synthesis of Unnatural Amino Acids and Their Derivatives

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are invaluable in medicinal chemistry for creating peptides and peptidomimetics with enhanced properties, such as improved stability against enzymatic degradation, better bioavailability, and unique conformational constraints. rsc.org The development of efficient and stereoselective methods for synthesizing these compounds is a significant area of research. rsc.orgnih.gov

N-Boc-D-asparaginol is a strategic starting material for the synthesis of certain classes of unnatural amino acids, particularly β-amino acids. The synthesis of β-amino acids often involves the homologation of α-amino acids, which is the extension of the carbon chain by one atom. researchgate.netrsc.org

One established method is the Arndt-Eistert homologation. nih.gov In a typical sequence starting from an N-protected α-amino acid, the carboxylic acid is converted to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. This intermediate undergoes a Wolff rearrangement to produce a ketene, which can be trapped with water or an alcohol to yield the homologous β-amino acid or its ester. While N-Boc-D-asparaginol is an amino alcohol, its precursor, N-Boc-D-asparagine, can be subjected to this process. Alternatively, the alcohol group of N-Boc-D-asparaginol can be oxidized to a carboxylic acid, providing the necessary functional group for this homologation sequence.

Another common route to β-amino acids involves the conversion of the alcohol group in a protected α-amino alcohol into a leaving group (like a mesylate or tosylate), followed by displacement with a cyanide nucleophile. nih.gov The resulting β-amino nitrile can then be hydrolyzed to the corresponding β-amino acid. This pathway is directly applicable to N-Boc-D-asparaginol.

| Synthetic Strategy | Key Intermediate from N-Boc-D-asparaginol | Resulting Unnatural Amino Acid Type | Reference Principle |

|---|---|---|---|

| Oxidation and Arndt-Eistert Homologation | N-Boc-D-aspartic acid derivative | β³-Amino Acid | rsc.orgnih.gov |

| Mesylation and Cyanide Displacement | β-amino nitrile | β³-Amino Acid | nih.gov |

| Nickel-catalyzed Cross-Coupling | α-halo derivative (hypothetical) | α,α-disubstituted amino acids | nih.govcaltech.edu |

These synthetic routes highlight the role of N-Boc-D-asparaginol as a versatile chiral building block, enabling access to complex and valuable molecules for pharmaceutical and chemical research through well-established asymmetric synthesis methodologies.

Advanced Analytical Methodologies for N Boc D Asparaginol Research

Chiral Chromatography for Enantiomeric Excess and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the enantiomers of N-Boc-D-asparaginol. This technique relies on chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the D- and L-enantiomers and thus enabling their separation.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for resolving N-protected amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com These CSPs are versatile, operating in various modes including reversed-phase, normal-phase, and polar organic, which allows for broad applicability. The CHIROBIOTIC T, based on teicoplanin, for instance, has demonstrated success in resolving underivatized amino acids and can be adapted for N-Boc protected derivatives. sigmaaldrich.com The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and steric repulsion, which are influenced by the mobile phase composition. scas.co.jpchromatographytoday.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are also widely used. columnex.comcsic.es While some studies suggest that the tert-butoxycarbonyl (Boc) protecting group can sometimes impair separation on certain polysaccharide phases, optimization of the mobile phase, often a mix of hexane (B92381) and an alcohol like 2-propanol, can achieve good resolution. tandfonline.com Pirkle-type CSPs, which operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions, are another viable option for resolving amino acid derivatives and amino alcohols. scas.co.jpphenomenex.com

Table 1: Exemplary Chiral HPLC Stationary Phases for Amino Alcohol Derivative Separation

| CSP Type | Selector Example | Typical Mobile Phase | Interaction Mechanism |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Methanol (B129727)/Water, Acetonitrile (B52724)/Water with additives | Hydrogen bonding, ionic, steric, hydrophobic interactions chromatographytoday.com |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | Hydrogen bonding, steric inclusion, dipole interactions csic.estandfonline.com |

| Pirkle-Type | (S)-tert-leucine and 3,5-dinitroaniline | Hexane/Ethanol/Dichloromethane | π-π interactions, hydrogen bonding, dipole stacking scas.co.jpphenomenex.com |

| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | Perchloric acid solution | Host-guest complexation via hydrogen bonding columnex.com |

Gas Chromatography (GC) with Chiral Columns

Chiral Gas Chromatography (GC) offers a high-efficiency, high-sensitivity alternative for enantiomeric purity analysis, particularly for volatile or derivatized compounds. For a compound like N-Boc-D-asparaginol, which is an amino alcohol derivative, derivatization might be necessary to increase volatility for GC analysis.

The most prevalent chiral GC columns are based on cyclodextrin (B1172386) derivatives. pharmaknowledgeforum.comgcms.cz These cyclic oligosaccharides form inclusion complexes with the analytes, and the enantioselectivity arises from the differential stability of these diastereomeric complexes. Columns like the Astec CHIRALDEX® G-TA are highly effective for separating a wide range of chiral compounds, including amino alcohols and their derivatives. obrnutafaza.hr The selectivity can be tuned by modifying the cyclodextrin and the functional groups attached to it. For instance, phases like Chirasil-Val, derived from L-valine, are specifically designed for amino acid separations and can be applied to their derivatives. uni-muenchen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-Boc-D-asparaginol. slideshare.netmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the molecular skeleton and stereochemistry. ox.ac.ukscielo.org.zapitt.edu

In a typical ¹H NMR spectrum of N-Boc-D-asparaginol, the signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group appear as a characteristic singlet at approximately 1.4 ppm. researchgate.netresearchgate.net The protons on the asparaginol (B3061057) backbone will show specific chemical shifts and coupling constants (J-values) that can be used to confirm the connectivity of the molecule. ox.ac.uk For example, the protons of the α-methylene group can be distinguished from the β-proton based on their coupling patterns. nih.gov

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the bonding network. pitt.edulongdom.org For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify protons that are close in space, which helps to confirm the relative configuration of the stereocenters. longdom.orgipb.pt The combination of chemical shift data and coupling constants, particularly for the protons adjacent to the chiral center, can help distinguish between diastereomers and, in this case, confirm the D-configuration. nih.gov

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Characterization

Mass Spectrometry (MS) is a crucial technique for verifying the molecular weight of N-Boc-D-asparaginol and for monitoring the progress of its synthesis. chromservis.eu When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying the product, impurities, and byproducts in a reaction mixture. nih.govnih.gov

Electrospray Ionization (ESI) is a common soft ionization technique used for this type of analysis. In positive-ion mode, N-Boc-D-asparaginol would typically be observed as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. drug-dev.com

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. berkeley.edu For N-Boc derivatives, characteristic fragmentation patterns include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.gov These predictable fragmentation pathways are highly useful for confirming the identity of the target compound in complex mixtures and for structural characterization of related impurities. nih.govnih.gov LC-MS/MS methods can be developed for the quantitative analysis of the product and for monitoring the depletion of starting materials during the reaction. nih.govnih.gov

Development of High-Throughput Screening Methods for Synthetic Optimization

Optimizing the synthesis of N-Boc-D-asparaginol—to maximize yield, minimize impurities, and ensure high enantiomeric excess—can be a resource-intensive process. High-throughput screening (HTS) methodologies enable the rapid evaluation of numerous reaction parameters, such as catalysts, solvents, temperatures, and substrate ratios, in a parallel fashion. researchgate.netbmglabtech.com

HTS workflows typically involve miniaturized reactions in microtiter plates, automated liquid handling for reagent dispensing, and rapid analysis of the results. evotec.comnih.gov For a reaction producing a chiral amino alcohol, an HTS assay could be developed to quickly assess the enantiomeric excess. researchgate.net This might involve a fluorescence-based assay where the product forms a diastereomeric complex with a chiral fluorescent tag, resulting in a differential signal for each enantiomer. researchgate.net

Alternatively, rapid LC-MS or SFC (Supercritical Fluid Chromatography)-MS methods can be integrated into the HTS platform to directly measure product formation and enantiomeric ratio from each well of the reaction plate. evotec.comnih.gov By combining parallel synthesis with rapid, automated analysis, HTS accelerates the discovery of optimal conditions for producing high-purity N-Boc-D-asparaginol, ultimately streamlining process development and reducing costs. nih.govrsc.org

Theoretical and Computational Studies of N Boc D Asparaginol

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.netnih.gov It is a widely used tool in chemistry to calculate molecular properties and to elucidate reaction mechanisms, offering a balance between computational cost and accuracy. mdpi.comias.ac.in DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a detailed map of a reaction's progress. pku.edu.cn

While direct DFT studies on N-Boc-D-asparaginol are scarce, research on related systems demonstrates the utility of this approach. For instance, DFT calculations have been employed to understand reactions involving the Boc-protecting group and the amino alcohol framework.

Boc-Group Reactions: DFT studies have rationalized the influence of catalysts and solvents on the deprotection of N-Boc groups. For example, calculations at the B3LYP/Def2-SVP level were used to study the selective deprotection of N,N'-diprotected amines using iron(III) salts, explaining the role of the metal and the other protecting group on the amine. csic.es Another study used QM calculations to model how alcoholic solvents accelerate the N-Boc protection of primary amines, finding that the alcohol stabilizes the transition state through hydrogen bonding. wuxibiology.com

Amino Alcohol Reactions: The mechanisms of reactions involving β-amino alcohols have been investigated using DFT. In a study on the one-pot halogenation of β-amino alcohols, DFT (PBE0/cc-pVTZ) and DLPNO-CCSD(T) calculations were used to study the formation and stereospecific ring-opening of intermediate aziridinium (B1262131) ions. rsc.org

Catalyzed Reactions of Boc-Protected Substrates: The mechanism and stereoselectivity of reactions involving N-Boc protected substrates are frequently studied with DFT. For example, the origins of selectivity in cross-benzoin reactions between furfural (B47365) and N-Boc-protected α-amino aldehydes were investigated using DFT, revealing that an intramolecular hydrogen bond in the N-Boc substrate dictates the stereochemical outcome. acs.org Similarly, DFT calculations using the M06-2X functional have been applied to understand the mechanism, regioselectivity, and stereoselectivity of N-heterocyclic carbene (NHC)-catalyzed reactions involving substrates with Boc-protected amino groups. acs.org

Table 1: Examples of DFT Applications in Mechanistic Studies of Related Compounds

| Studied System | DFT Functional/Basis Set | Key Finding | Reference |

|---|---|---|---|

| N,N'-diprotected amines | B3LYP/Def2-SVP | Rationalized the role of iron(III) catalysts in selective N-Boc deprotection. | csic.es |

| Aniline + Boc Anhydride (B1165640) | Not specified | Modeled how methanol (B129727) accelerates the Boc protection reaction by stabilizing the transition state via hydrogen bonds. | wuxibiology.com |

| β-Amino Alcohols | PBE0/cc-pVTZ | Elucidated the stereospecific ring-opening mechanism of aziridinium ion intermediates. | rsc.org |

| Furfural + N-Boc-α-amino aldehydes | Not specified | Showed that an intramolecular hydrogen bond in the N-Boc-aldehyde controls the anti-selectivity of the cross-benzoin reaction. | acs.org |

| Enals + Aminoacrylates | M06-2X | Investigated the catalytic cycle and stereoselectivity of an NHC-catalyzed cycloaddition. | acs.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. drugdesign.org Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing insight into conformational preferences, flexibility, and intermolecular interactions. wesleyan.eduresearchgate.net These techniques are crucial for understanding how a molecule's shape influences its physical properties and biological activity.

For a flexible molecule like N-Boc-D-asparaginol, which contains several rotatable single bonds, a multitude of conformations are possible. MD simulations can explore this conformational landscape, identifying low-energy (and therefore more populated) structures. drugdesign.orgucr.edu

Asparagine Derivatives: A thermodynamic study of asparagine used DFT calculations with the B3LYP/6-31+G(d) level of theory to determine the optimized geometries and molecular properties of its cationic, neutral, and anionic forms in aqueous solution. scielo.br MD simulations have also been used to examine the role of a catalytic asparagine residue in a self-cleaving bacterial autotransporter, showing how the protein environment constrains the asparagine to conformations favorable for cyclization and cleavage. nih.gov

Peptide Systems: MD simulations are extensively used to study the conformational preferences of peptides. For example, simulations were used to compare the conformations of a biologically active and an inactive peptide, revealing how molecular shape relates to function. drugdesign.org In another study, MD simulations were used to probe the conformational interconversion in the peptide compstatin, providing a dynamic view of its structure. ucr.edu

These studies highlight how MD simulations could reveal the preferred three-dimensional structures of N-Boc-D-asparaginol in different environments (e.g., in various solvents), which would be critical for understanding its interactions and reactivity.

Table 2: Key Parameters from MD and Conformational Studies of Related Systems

| Parameter | Description | Relevance to N-Boc-D-asparaginol | Example Finding | Reference |

|---|---|---|---|---|

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Would indicate how folded or extended the N-Boc-D-asparaginol molecule is. | In a simulation of a DNA structure, the Rg stabilized over the course of the 100 ns simulation, indicating the structure reached equilibrium. | researchgate.net |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Tracking RMSD over time would show the structural stability of N-Boc-D-asparaginol's conformation. | MD simulations of a protein showed substantial conformational changes over a 1 ns simulation, indicating flexibility. | ucr.edu |

| Hydrogen Bonds | Number and duration of intramolecular and intermolecular hydrogen bonds. | Would identify key internal H-bonds that stabilize certain conformers of N-Boc-D-asparaginol or its H-bonds with solvent molecules. | MD simulations revealed key water-mediated hydrogen bonds that increase the nucleophilicity of an active site asparagine. | nih.gov |

| Potential Energy | The energy of a given conformation. | Lower potential energy corresponds to a more stable and more likely conformation. | The anti conformer of a cross-benzoin product was found to be more thermodynamically favored than the syn product. | acs.org |

In Silico Design of N-Boc-D-asparaginol-Derived Catalysts and Ligands

In silico design uses computational methods to create and evaluate novel molecules with desired properties, such as catalytic activity or binding affinity to a biological target. uib.nocreative-quantum.eumdpi.com This approach can accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. rsc.org N-Boc-D-asparaginol, as a chiral building block, possesses functional groups (hydroxyl, amide, Boc-protected amine) that could be modified to create new chiral ligands or organocatalysts.

The process of in silico design typically involves several stages:

Candidate Generation: Creating a virtual library of derivatives by modifying the parent scaffold (N-Boc-D-asparaginol). This can be done by systematically changing substituents or linking the scaffold to other molecular fragments. uib.nochemrxiv.org

Property Prediction: Using computational methods like DFT or molecular docking to predict the performance of each candidate. For a catalyst, this might involve calculating the energy barrier of the rate-determining step of a model reaction. mdpi.com For a ligand, it could involve predicting the binding free energy to a protein target.

Screening and Selection: Ranking the virtual candidates based on the predicted properties to identify the most promising structures for experimental validation. creative-quantum.eu

Although there are no specific published examples of designing catalysts or ligands derived directly from N-Boc-D-asparaginol, the compound has been used in the synthesis of complex natural product analogs. For example, N-trityl-asparaginol was used as a starting material in the solid-phase synthesis of Rotihibin A and its derivatives, which were then tested for biological activity. researchgate.net Computational methods could be integrated into such a workflow to design derivatives with improved activity or properties. For instance, once a biological target is identified, derivatives of N-Boc-D-asparaginol could be designed in silico to optimize interactions with the target's binding site.

Structure-Reactivity Relationship Predictions

Structure-reactivity relationships describe how a molecule's chemical structure influences its reactivity in chemical transformations. nih.gov Computational chemistry can quantify these relationships by calculating various electronic and structural descriptors that correlate with reactivity. nih.gov For N-Boc-D-asparaginol, this would involve understanding how its stereochemistry and the electronic properties of its functional groups affect its behavior in reactions.

Key factors influencing the reactivity of N-Boc-D-asparaginol include:

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is sterically bulky and electron-withdrawing. Its primary role is to decrease the nucleophilicity of the amine nitrogen. organic-chemistry.org Its reactivity is well-characterized: it is stable to most bases and nucleophiles but is readily cleaved under acidic conditions. organic-chemistry.org DFT studies can model the deprotection mechanism and predict the reaction's feasibility under different acidic conditions.

The Hydroxyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or carboxylic acid, or it can act as a nucleophile. Its reactivity is influenced by adjacent groups.

The Amide Group: The primary amide is relatively unreactive but can be hydrolyzed under strong acidic or basic conditions.

Chiral Center: The stereochemistry at the α-carbon is crucial, as it directs the stereochemical outcome of many reactions. For example, in the synthesis of anti-β-amino alcohols, the stereoselectivity of the reaction is controlled by the stereocenter of the starting α-amino aldehyde, with the bulky N-protecting group playing a key role in directing the nucleophilic attack. ull.es

Computational descriptors can be used to predict reactive sites. For example, calculating the distribution of electrostatic potential or the energies of Frontier Molecular Orbitals (HOMO and LUMO) can indicate which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. nih.gov

Table 3: Key Structural Features of N-Boc-D-asparaginol and Their Predicted Reactivity

| Structural Feature | Description | Predicted Reactivity Influence | Computational Analysis Method |

|---|---|---|---|

| Boc-Protected Amine | A bulky, electron-withdrawing carbamate (B1207046) group. | Deactivated nitrogen nucleophilicity. The group is labile to strong acids, proceeding via a stable tert-butyl cation intermediate. | DFT can model the transition state energies for acid-catalyzed deprotection. csic.es |

| Primary Hydroxyl Group | A nucleophilic -OH group. | Can undergo oxidation, esterification, or act as a nucleophile. Its reactivity is modulated by nearby functional groups. | DFT can calculate bond dissociation energies or activation barriers for oxidation reactions. |

| Primary Amide | A -CONH₂ group. | Generally stable, but can be hydrolyzed under harsh conditions. Can participate in hydrogen bonding. | MD simulations can assess its hydrogen bonding patterns. DFT can model the energetics of hydrolysis. |

| Chiral α-Carbon | A stereogenic center with D-configuration. | Directs the stereochemical outcome of reactions at adjacent centers, often leading to high diastereoselectivity. | Conformational analysis and transition state modeling (DFT) can rationalize and predict stereochemical outcomes. ull.es |

Emerging Research Frontiers and Future Prospects of N Boc D Asparaginol

Integration in Flow Chemistry and Microreactor Systems

The integration of N-Boc-D-asparaginol synthesis and its subsequent reactions into flow chemistry and microreactor systems represents a significant leap forward in process efficiency and safety. These technologies offer superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.govmmsl.cz

Flow chemistry, characterized by the continuous movement of reagents through a network of tubes or channels, allows for precise manipulation of reaction conditions such as temperature and residence time. unimi.itelveflow.com This level of control can lead to improved yields and selectivity in the synthesis of complex molecules. Microreactors, with their high surface-area-to-volume ratios, further amplify these benefits, enabling rapid and efficient heat exchange that is crucial for managing highly exothermic or fast reactions. mmsl.czbeilstein-journals.org

The application of flow chemistry has been demonstrated in reactions involving N-Boc protected compounds. For instance, an unprecedented flow Eschweiler-Clarke reaction on an N-Boc protected compound has been successfully performed. unimi.it The use of microreactor technology has also proven effective for the direct introduction of the tert-butoxycarbonyl (Boc) group into various molecules under flow conditions. beilstein-journals.org This method is noted for its efficiency and versatility. beilstein-journals.org

Key advantages of integrating N-Boc-D-asparaginol processes into flow systems include:

Enhanced Safety: The small reaction volumes inherent in microreactors minimize the risks associated with handling potentially explosive or toxic intermediates. nih.govelveflow.com

Improved Selectivity and Yield: Precise control over temperature and residence time allows for the optimization of reaction pathways, leading to purer products and higher yields. mmsl.cz

Scalability: Scaling up production in flow chemistry can be achieved through "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing the dimensions of the reactor channels), offering a more straightforward path to industrial-scale synthesis compared to traditional batch processes. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for N-Boc Protected Compound Synthesis

| Feature | Batch Chemistry | Flow Chemistry/Microreactors |

|---|---|---|

| Heat Transfer | Often slow and inefficient, leading to temperature gradients. | Rapid and highly efficient due to high surface-area-to-volume ratio. mmsl.czbeilstein-journals.org |

| Mass Transfer | Can be limited by mixing efficiency. | Enhanced due to small diffusion distances. nih.gov |

| Safety | Higher risk with hazardous materials due to larger volumes. | Significantly improved safety due to small reaction volumes. nih.govelveflow.com |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. unimi.it |

| Scalability | Often complex and requires re-optimization of conditions. | More straightforward through numbering-up or sizing-up. nih.gov |

While specific studies detailing the complete synthesis of N-Boc-D-asparaginol in a continuous flow system are still emerging, the successful application of this technology to related N-Boc protected compounds paves the way for its future implementation. The principles of flow chemistry are well-suited to handle the multi-step nature of its synthesis, promising a more streamlined and efficient production process.

Bioconjugation and Probe Development Applications

N-Boc-D-asparaginol and its derivatives are valuable building blocks in the field of bioconjugation and for the development of chemical probes. uni-due.de Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology, enabling the study of biological processes in their native environments. nih.govnih.gov

The unique structural features of N-Boc-D-asparaginol, including its protected amine and free hydroxyl group, allow for its incorporation into larger molecular architectures designed to interact with biological targets. The "Boc" protecting group is crucial in multi-step syntheses, preventing unwanted side reactions at the amine terminus while other parts of the molecule are modified. organic-chemistry.orgresearchgate.net

Applications in Probe Development:

Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein or other biomolecule. N-Boc-D-asparaginol can serve as a chiral scaffold or a component in the synthesis of such probes. uni-due.de The D-amino acid configuration is particularly interesting as it can confer resistance to enzymatic degradation, a desirable property for probes used in biological systems. researchgate.net

Research in this area often involves:

Synthesis of Libraries: Creating collections of structurally related compounds derived from scaffolds like N-Boc-D-asparaginol to screen for biological activity. uni-due.de

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of a lead compound to understand how chemical changes affect its biological function.

Target Identification: Using active probes to isolate and identify their biological binding partners, a critical step in understanding disease mechanisms and developing new therapeutics.

Bioconjugation Strategies:

The functional groups of N-Boc-D-asparaginol can be chemically manipulated to introduce reactive handles for bioconjugation. For example, the hydroxyl group can be converted into an azide (B81097) or an alkyne, allowing for "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction is highly efficient and specific, enabling the attachment of the asparaginol-derived molecule to proteins, nucleic acids, or cell surfaces that have been tagged with the complementary functional group. researchgate.net

Table 2: Potential Bioconjugation Strategies Involving N-Boc-D-asparaginol Derivatives

| Strategy | Reactive Groups | Linkage Formed | Key Features |

|---|---|---|---|

| Click Chemistry | Azide and Alkyne | Triazole | High efficiency, bioorthogonal, mild reaction conditions. researchgate.net |

| Amide Bond Formation | Carboxylic Acid and Amine | Amide | Very stable linkage. nih.gov |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone and Alkoxyamine/Hydrazine | Oxime/Hydrazone | Reversible under certain conditions, useful for dynamic systems. nih.gov |

| Staudinger Ligation | Azide and Phosphine (B1218219) | Aza-ylide intermediate, then amide | Bioorthogonal, traceless options available. nih.govresearchgate.net |

The development of probes and bioconjugates from N-Boc-D-asparaginol is a promising avenue for advancing our understanding of complex biological systems and for the creation of novel diagnostic and therapeutic tools.

Sustainable and Green Chemistry Aspects in its Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and use of chemical compounds, including N-Boc-D-asparaginol, to minimize environmental impact. ijnc.irnih.gov This involves developing processes that are more efficient, use less hazardous materials, and generate less waste. scirp.orgmdpi.com

Greener Synthesis of N-Boc-D-asparaginol:

Traditional organic synthesis often relies on volatile and toxic organic solvents, harsh reagents, and energy-intensive procedures. ijnc.ir Green chemistry seeks to replace these with more environmentally benign alternatives. nih.gov

Solvent Selection: A key principle of green chemistry is the reduction or elimination of harmful solvents. nih.gov Research has focused on using water as a solvent for chemical reactions, including the deprotection of N-Boc groups. semanticscholar.org Catalyst-free deprotection of N-Boc amines has been achieved in water at elevated temperatures, offering a simple and eco-friendly alternative to traditional methods. semanticscholar.org Other greener solvents, such as 2-MeTHF, are also being explored. beilstein-journals.org

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry. nih.gov For instance, the development of biocatalytic methods, using enzymes for specific transformations, can lead to highly selective reactions under mild conditions. sciencenet.cn

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov

Mechanochemistry: Solvent-free methods, such as ball milling, have been developed for the removal of the N-Boc protecting group, offering a significant reduction in solvent waste. scirp.org

Sustainable Utilization:

The principles of green chemistry also extend to the entire lifecycle of a chemical, including its use and disposal. The development of biodegradable compounds and designing molecules for degradation are important considerations. nih.gov

Table 3: Green Chemistry Approaches for N-Boc Group Manipulations

| Approach | Description | Environmental Benefit | Reference |

|---|---|---|---|

| Water-Mediated Deprotection | Using water as the solvent and catalyst for N-Boc removal at reflux temperatures. | Eliminates the need for hazardous organic solvents and acidic reagents. | semanticscholar.org |

| Mechanosynthesis | Solvent-free deprotection of N-Boc groups by ball milling with a solid acid catalyst. | Drastically reduces solvent waste and often shortens reaction times. | scirp.org |

| Deep Eutectic Solvents (DES) | Using a DES as both the reaction medium and catalyst for N-Boc deprotection. | Provides a greener alternative to conventional volatile organic solvents. | mdpi.com |

| Flow Chemistry | Performing reactions in continuous flow systems. | Improves energy efficiency, reduces waste, and enhances safety. ijnc.ir |

By embracing these green chemistry principles, the synthesis and application of N-Boc-D-asparaginol can be made more sustainable, reducing the environmental footprint of chemical research and production. ijnc.ir The ongoing development of innovative and eco-friendly synthetic protocols is crucial for the future of chemistry. scirp.orgmdpi.com

Q & A

Q. How can researchers ensure ethical rigor when using N-Boc-D-asparaginol in studies involving biological systems?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees for approval, particularly for cell lines requiring consent (e.g., human-derived).

- Data Transparency : Publish raw spectra, chromatograms, and synthesis logs in supplementary materials to enable replication .

Q. What systematic review strategies identify gaps in N-Boc-D-asparaginol’s applications across disciplines?

- Methodological Answer :

- PRISMA Framework : Screen databases (PubMed, SciFinder) using keywords (e.g., “Boc-protected asparaginol”, “peptide synthesis”) to map literature trends.

- Gap Analysis : Classify studies by application (e.g., medicinal chemistry, catalysis) and highlight under-explored areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.